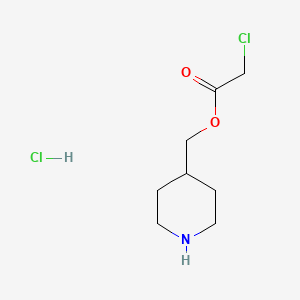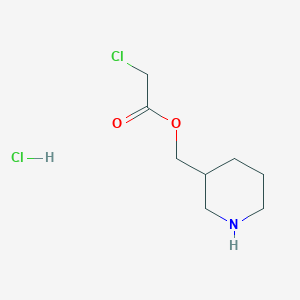
4-Piperidinylmethyl 2-chloroacetate hydrochloride
Overview
Description
4-Piperidinylmethyl 2-chloroacetate hydrochloride is a chemical compound with the molecular formula C8H15Cl2NO2 . It has a molecular weight of 228.11 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The IUPAC name for this compound is piperidin-4-ylmethyl 2-chloroacetate;hydrochloride . The InChI representation isInChI=1S/C8H14ClNO2.ClH/c9-5-8 (11)12-6-7-1-3-10-4-2-7;/h7,10H,1-6H2;1H . The Canonical SMILES representation is C1CNCCC1COC (=O)CCl.Cl . Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.11 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass is 227.0479841 g/mol and the monoisotopic mass is also 227.0479841 g/mol . The topological polar surface area is 38.3 Ų . The heavy atom count is 13 .Scientific Research Applications
Molecular Structure and Bonding Studies
- Crystal and Molecular Structure : 4-Piperidinecarboxylic acid hydrochloride has been characterized by X-ray diffraction, calculations, and FTIR spectrum, revealing its orthorhombic crystal structure and the conformations of the piperidine ring (Szafran, Komasa, & Bartoszak-Adamska, 2007).
- Complex Formation : A complex of piperidine-4-carboxylic acid with chloroacetic acid shows specific hydrogen bonding patterns and molecular conformations as studied by X-ray diffraction, FTIR, Raman, and NMR spectroscopy (Komasa et al., 2008).
Pharmacological and Biochemical Research
- Energy Expenditure Activation : The (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) increases energy expenditure by elevating resting oxygen consumption in rats, suggesting potential thermogenic effects (Massicot et al., 1985).
- Selective Estrogen Receptor Modulator Synthesis : Replacement of the carbonyl group with oxygen in certain piperidine derivatives resulted in increased estrogen antagonist potency, highlighting their role as selective estrogen receptor modulators (Palkowitz et al., 1997).
- Anti-Acetylcholinesterase Activity : 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit significant anti-acetylcholinesterase activity, relevant in treating conditions like dementia (Sugimoto et al., 1990).
Chemical Synthesis and Characterization
- Novel Synthesis and Antimicrobial Activities : Synthesis and characterization of novel piperidine derivatives, including (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been conducted, demonstrating moderate antimicrobial activities (Ovonramwen, Owolabi, & Oviawe, 2019).
Toxicology and Metabolism Studies
- Metabolic Activity in Obese Rats : Chronic administration of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, leads to reduced food intake and weight gain in obese rats, indicating a metabolic influence (Massicot, Steiner, & Godfroid, 1985).
- Cytochrome P450 Enzyme Involvement : Studies reveal the involvement of Cytochrome P450 enzymes in the metabolic pathway of certain H2-receptor antagonists, providing insights into drug metabolism and interactions (Sasaki et al., 2001).
properties
IUPAC Name |
piperidin-4-ylmethyl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2.ClH/c9-5-8(11)12-6-7-1-3-10-4-2-7;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJBPYVNUMIJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219949-58-2 | |
| Record name | Acetic acid, 2-chloro-, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)
![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)
![2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395053.png)

![2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395059.png)
![2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1395060.png)
![2-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395061.png)
![2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395063.png)
![2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395065.png)
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395070.png)


![5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395073.png)
![5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395074.png)